molecular formula C26H23N7O B2403626 naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920363-45-7

naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2403626
CAS No.: 920363-45-7
M. Wt: 449.518
InChI Key: NVUJKZZMTNKUJX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a naphthalene ring, a triazole ring, a pyrimidine ring, and a piperazine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The geometry optimization of the molecular structure of similar compounds is often carried out using computational methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the configuration of its rings .

Scientific Research Applications

Heterocyclic Compounds Synthesis

Heterocyclic compounds, particularly those containing naphthalene moieties, have been synthesized for various purposes including medicinal applications. A study explored the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing the naphthofuran moiety, which are structurally related to the compound . These compounds have been elucidated by elemental analysis, spectral data, and chemical transformation, showcasing their potential for diverse chemical and pharmacological studies (Abdelhamid, Shokry, & Tawfiek, 2012).

Genotoxicity Studies

The piperazine moiety, a common structural feature in many compounds including the one of interest, has been investigated for its genotoxicity. One study focused on a piperazin-1-yl pyrido[2,3-e][1,2,4] triazolo[4,3-a]pyrazine, demonstrating the importance of understanding the bioactivation pathways that could lead to genotoxicity. This research is crucial for drug development processes, ensuring safety and efficacy of new chemical entities (Gunduz et al., 2018).

Anticancer and Antimicrobial Activities

Compounds with naphthalene and piperazine moieties have been synthesized and tested for their anticancer and antimicrobial activities. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing moieties such as naphthalene, have shown significant antioxidant and anticancer activities against various cell lines. These findings highlight the potential therapeutic applications of such compounds in treating cancer and infections (Tumosienė et al., 2020).

Quantification in Biological Samples

The quantification of cannabinoid receptor agonists, such as JWH-018 which contains a naphthalene moiety similar to the compound of interest, in human serum by liquid chromatography-tandem mass spectrometry demonstrates the relevance of these compounds in forensic and pharmacological studies. This methodology is crucial for understanding the pharmacokinetics and toxicology of novel psychoactive substances (Teske et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis process, studying its reactions, and investigating its safety profile .

Properties

IUPAC Name

[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O/c1-18-9-11-20(12-10-18)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)22-8-4-6-19-5-2-3-7-21(19)22/h2-12,17H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUJKZZMTNKUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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